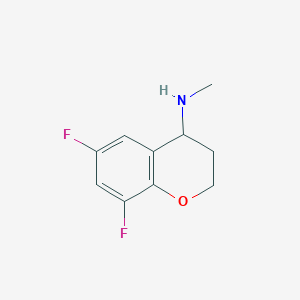

6,8-Difluoro-N-methylchroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

6,8-difluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H11F2NO/c1-13-9-2-3-14-10-7(9)4-6(11)5-8(10)12/h4-5,9,13H,2-3H2,1H3 |

InChI Key |

ITNZUPIFLYRNQG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCOC2=C1C=C(C=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6,8 Difluoro N Methylchroman 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6,8-Difluoro-N-methylchroman-4-amine reveals several plausible synthetic routes. The primary strategic disconnections involve the N-methyl group, the C4-amine group, and the heterocyclic chroman ring itself.

Disconnection 1: C-N Bond (N-Methylation) : The most straightforward disconnection is at the N-methyl bond. This leads back to the primary amine, 6,8-difluorochroman-4-amine (B1602693), which can be methylated in a final synthetic step via reductive amination. This is a common and highly effective strategy.

Disconnection 2: C4-N Bond (Amine Introduction) : The C4-amine can be disconnected to reveal a precursor such as 6,8-difluorochroman-4-one. The amine can then be introduced via reductive amination of the ketone, a robust and widely used transformation.

Disconnection 3: C-O and C-C Bonds (Chroman Ring Formation) : The chroman-4-one core can be further disconnected through a retro-Michael reaction. This breaks the C4-C4a bond and the ether linkage, leading to a 2'-hydroxychalcone (B22705) intermediate. This intermediate, in turn, can be disconnected to its constituent parts: a substituted 2'-hydroxyacetophenone (B8834) (in this case, 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one) and an appropriate aldehyde. This approach, involving an intramolecular oxa-Michael addition, is a cornerstone of chroman-4-one synthesis. nih.govacs.org

This analysis suggests a forward synthesis beginning with a substituted phenol (B47542), proceeding through a chroman-4-one intermediate, followed by amination and subsequent N-methylation.

Development of Novel Synthetic Pathways for the Chroman-4-amine (B2768764) Core

The construction of the chroman-4-amine core is the most critical phase of the synthesis. Research has focused on developing efficient and stereoselective methods for this purpose.

Since the C4 position of the chroman-4-amine is a stereocenter, developing asymmetric methods to produce enantiomerically pure compounds is of significant interest in medicinal chemistry. nih.gov Organocatalysis has emerged as a powerful tool for these transformations.

A prominent strategy involves the asymmetric synthesis of polysubstituted chiral chromans through domino reactions. nih.govrsc.org For instance, an organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, catalyzed by chiral bifunctional squaramide organocatalysts, can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govrsc.org While this specific reaction builds a different substitution pattern, the principle of using a chiral catalyst to guide the formation of the chroman ring is directly applicable. By modifying the starting materials, this approach could be adapted for the synthesis of chiral chroman-4-amine precursors.

Table 1: Comparison of Chiral Catalysts in Asymmetric Chroman Synthesis

| Catalyst Type | Reaction | Key Features | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Quinine-derived Squaramide | Oxa-Michael-Nitro-Michael | Bifunctional catalysis (H-bonding and basic moiety), excellent stereoinduction. | Up to 92-99% ee | nih.govrsc.org |

| Amino acid-derived Phosphine | [4+2] Annulation | Used for reactions with ortho-quinone methides. | Good to excellent ee | mdpi.com |

| Copper(I) Hydride with Chiral Ligand | Hydroallylation of Chromenes | Forms 4-substituted chromans with high enantioselectivity. | Up to 99% ee | nih.gov |

This table is generated based on data from cited research articles.

Catalytic cyclization reactions provide efficient and atom-economical routes to the chroman core. These methods often utilize transition metals or photoredox catalysis to facilitate ring closure under mild conditions.

Visible-light photoredox catalysis has been successfully employed for the synthesis of 3-substituted chroman-4-ones via a tandem radical addition/cyclization of alkenyl aldehydes. researchgate.netacs.org This green and powerful strategy allows for the construction of the chroman-4-one scaffold with a broad substrate scope and good functional group tolerance. researchgate.net Another key method is the base-promoted condensation of 2-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition. nih.govacs.org This reaction is often performed under microwave irradiation to accelerate the reaction and improve yields. nih.gov

Transition metal catalysis also offers diverse pathways. For example, palladium-catalyzed intramolecular aryloxycarbonylation can be used to form chroman-2,4-diones, which are related structures. acs.org Additionally, catalysts based on gold, cobalt, and iron have been used to synthesize chromene derivatives from propargyl aryl ethers or similar precursors, which can then be further functionalized to the desired chroman-4-amine. msu.edu

The formation of the chroman ring fundamentally relies on nucleophilic addition and substitution reactions. labster.com The most common and robust method for synthesizing the chroman-4-one precursor involves an intramolecular oxa-Michael (conjugate) addition. nih.gov

The general mechanism proceeds as follows:

A base-catalyzed aldol (B89426) condensation occurs between a 2'-hydroxyacetophenone (e.g., 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one) and an aldehyde.

This forms a 2'-hydroxychalcone intermediate, which is an α,β-unsaturated ketone.

The phenoxide ion, being a soft nucleophile, then undergoes a reversible 1,4-conjugate addition (oxa-Michael reaction) onto the enone system.

This cyclization step forms the six-membered heterocyclic ring of the chroman-4-one. gu.se

Alternatively, the ring can be formed via an intramolecular nucleophilic substitution (SN2) reaction. This would involve a precursor containing a phenolic oxygen and an alkyl chain with a good leaving group at the appropriate position. The likelihood and rate of such ring closures are governed by thermodynamic and kinetic factors, including chain length and conformational flexibility. youtube.com

Introduction of the N-Methyl Group

The final step in the proposed synthesis is the introduction of the methyl group onto the nitrogen of the 6,8-difluorochroman-4-amine precursor. Reductive amination is the method of choice for this transformation, as direct alkylation with agents like methyl iodide often leads to over-alkylation and the formation of quaternary ammonium (B1175870) salts. mdpi.commasterorganicchemistry.com

Reductive N-methylation involves two key steps: the formation of an intermediate imine or enamine, followed by its reduction. semanticscholar.org

Eschweiler–Clarke Reaction: A classic method for N-methylation is the Eschweiler–Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid. mdpi.com

Mechanism:

The primary amine (6,8-difluorochroman-4-amine) first reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

The formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. Carbon dioxide is released as a byproduct.

This process can repeat with a secondary amine to form a tertiary amine. A key advantage of this reaction is that it typically stops at the tertiary amine stage without forming quaternary salts and preserves the stereochemistry at adjacent chiral centers. mdpi.com

Other Reductive Amination Methods: Besides the Eschweiler-Clarke reaction, various other reducing agents can be used in combination with formaldehyde (or its trimer, paraformaldehyde). acs.orgorganic-chemistry.org

Table 2: Common Conditions for Reductive N-Methylation of Amines

| C1 Source | Reducing Agent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Formaldehyde | Formic Acid (HCOOH) | None (acid-catalyzed) | Classic Eschweiler-Clarke conditions; avoids over-alkylation. | mdpi.com |

| Formaldehyde | Sodium Borohydride (NaBH₄) | None | Common, effective, but can also reduce aldehydes/ketones. | masterorganicchemistry.comorganic-chemistry.org |

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Mild Acid | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.com |

| Paraformaldehyde | Phenylsilane (PhSiH₃) | Copper Catalyst | Mild conditions, good to excellent yields. | organic-chemistry.org |

This table summarizes general methodologies applicable to the target synthesis.

The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions. For the synthesis of this compound, any of these methods would likely be effective for the final N-methylation step.

Strategies for Difluorination of the Chroman System

The introduction of two fluorine atoms at the C6 and C8 positions of the chroman ring is a critical step that defines the molecule's identity. The regioselectivity is typically controlled by the choice of starting materials rather than by direct fluorination of an unsubstituted chroman ring.

Regioselective Fluorination Techniques

The synthesis of the 6,8-difluorochroman skeleton generally begins with a precursor that already contains the desired fluorine substitution pattern. A common strategy involves the use of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (B1301623) as a key starting material. google.com This molecule contains the requisite 3,5-difluoro substitution pattern on the phenolic ring, which will become the 6,8-difluoro pattern in the final chroman system.

The synthesis proceeds by reacting this fluorinated phenol derivative with appropriate reagents to build the heterocyclic pyranone ring. For example, an aldol condensation or a similar cyclization reaction can be employed to form 6,8-difluorochroman-4-one. google.com This method ensures that the fluorine atoms are placed precisely at the desired positions, avoiding the formation of other regioisomers that would likely result from attempting to directly fluorinate an existing chroman-4-one.

Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) refers to the introduction of fluorine atoms at a late point in a synthetic sequence. While the precursor-based approach described above is more common for 6,8-difluorochroman, LSF provides an alternative conceptual strategy. google.com

If one were to attempt an LSF approach, it might involve a chroman-4-one intermediate with precursor functional groups at the 6 and 8 positions, such as bromo or iodo groups. These could then be subjected to nucleophilic fluorination using reagents like KF or CsF, often with transition metal catalysis (e.g., copper or palladium). Another LSF method is electrophilic fluorination on an activated aromatic ring. Reagents like Selectfluor (F-TEDA-BF₄) can fluorinate electron-rich aromatic systems. google.com However, controlling the regioselectivity to obtain the specific 6,8-difluoro product on an unsubstituted ring would be a significant challenge, making the use of pre-fluorinated starting materials the more synthetically viable route. google.com

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, this compound possesses two primary sites for further chemical modification: the secondary amine at the 4-position and the aromatic chroman ring system.

Modification at the Nitrogen Center

The secondary amine (N-methyl) group is a versatile handle for derivatization. It can undergo a variety of reactions common to secondary amines:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides.

Alkylation: Further alkylation could occur with alkyl halides to produce a quaternary ammonium salt or a tertiary amine, though this may require forcing conditions.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) would produce sulfonamides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) to form tertiary amines with more complex substituents.

Table 2: Potential Derivatization Reactions at the Nitrogen Center

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | N-acetyl amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosyl sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl tertiary amine |

| Michael Addition | Acrylonitrile | N-cyanoethyl derivative |

Functionalization of the Chroman Ring System

The aromatic ring of the chroman system is deactivated by the two electron-withdrawing fluorine atoms. However, it still possesses positions that could potentially undergo functionalization, primarily through electrophilic aromatic substitution. The most likely position for substitution would be C5 or C7, directed by the ortho, para-directing ether oxygen and influenced by the deactivating fluorine atoms.

Potential reactions include:

Nitration: Reaction with nitric acid and sulfuric acid could introduce a nitro group, likely at the C5 or C7 position, although harsh conditions would be required.

Halogenation: Electrophilic halogenation with reagents like Br₂ and a Lewis acid could introduce a bromine atom.

Friedel-Crafts Reactions: Acylation or alkylation are unlikely to be successful due to the strongly deactivated nature of the ring.

Functionalization of the chroman ring is challenging due to its electron-deficient nature, and such reactions would likely require carefully optimized conditions to achieve reasonable yields.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of magnetically active nuclei. For 6,8-Difluoro-N-methylchroman-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Atom Connectivity and Electronic Environment

Multi-nuclear NMR provides a detailed picture of the molecular structure by observing different types of atomic nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons, the protons on the chroman ring, and the N-methyl group. The fluorine atoms at positions 6 and 8 would induce complex splitting patterns in the signals of the aromatic protons due to ¹H-¹⁹F coupling.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons directly bonded to fluorine (C6 and C8) would exhibit large one-bond ¹³C-¹⁹F coupling constants, appearing as doublets. The signals for the other carbons in the aromatic and heterocyclic rings, as well as the N-methyl carbon, would also provide crucial structural information.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful technique for direct observation of the fluorine atoms. The spectrum would show distinct signals for the fluorine atoms at the C6 and C8 positions, and their chemical shifts would be indicative of their electronic environment. Furthermore, coupling between the two fluorine atoms and with nearby protons would provide additional structural constraints.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Correlations |

| ¹H | Aromatic: 6.5-7.5; Chroman Ring: 2.0-4.5; N-Methyl: 2.0-3.0 | Protons on the chroman ring showing coupling to each other. Aromatic protons showing coupling to each other and to fluorine atoms. |

| ¹³C | Aromatic: 110-160; Chroman Ring: 20-80; N-Methyl: 30-40 | Carbons C6 and C8 showing large one-bond coupling to fluorine. |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Signals for F6 and F8 showing coupling to each other and to aromatic protons. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Spin Systems and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for deciphering complex spectra and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the chroman ring and to assign the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC could show correlations from the N-methyl protons to the C4 carbon of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the N-methyl group and the protons on the chroman ring.

Dynamic NMR Studies for Conformational Exchange Processes

The chroman ring of this compound is not planar and can exist in different conformations that may interconvert. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide information about these conformational exchange processes. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of conformational interchange. This can reveal insights into the flexibility of the chroman ring and the preferred spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Isotope Pattern Analysis

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be confirmed. Isotope pattern analysis, which examines the relative abundances of ions containing different isotopes (e.g., ¹³C), further corroborates the assigned molecular formula.

Advanced Ionization Techniques in Mass Spectrometry (e.g., ESI, MALDI-TOF)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For complex organic molecules like this compound, soft ionization techniques are preferred as they minimize fragmentation and keep the molecule intact during ionization. creative-proteomics.comresearchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization method particularly suitable for polar molecules. creative-proteomics.com In this process, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. creative-proteomics.comnih.gov For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺ due to the basic nature of the amine group. This technique offers high sensitivity and can be readily coupled with liquid chromatography (LC-MS) for simultaneous separation and analysis. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique well-suited for a wide range of molecules, including those that are less soluble or prone to fragmentation. creative-proteomics.comnih.gov The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase, typically as singly charged ions. researchgate.netnih.gov The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio with high resolution and accuracy. nih.gov This method is valued for its ability to analyze samples directly from a solid state and its tolerance for certain buffers and salts. creative-proteomics.com

| Technique | Expected Ion | Calculated m/z | Notes |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 212.1038 | Protonated molecular ion, expected to be the base peak in positive ion mode. |

| MALDI-TOF-MS | [M+H]⁺ | 212.1038 | Singly charged protonated ion. |

| High-Resolution MS | [M+H]⁺ | 212.10378 | Provides high mass accuracy for elemental composition confirmation (C₁₀H₁₂F₂NO⁺). |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. wikipedia.orgyoutube.com These methods are essential for identifying the functional groups present in a compound. cardiff.ac.uk

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum shows absorption bands at frequencies corresponding to specific bond vibrations (stretching, bending). For this compound, FT-IR is crucial for confirming the presence of key functional groups. The C-F bonds in fluorinated aromatic hydrocarbons give rise to characteristic absorption bands. dtic.mil The secondary amine (N-H) stretch, C-N stretching, and the aromatic C-O-C ether linkage would also produce distinct signals. A typical FT-IR spectrum presents absorption peaks that correspond to the energy required for a specific molecular vibration. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 (weak to medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1580 - 1620 |

| Aromatic C-O-C | Asymmetric Stretching | 1230 - 1270 |

| C-N (Amine) | Stretching | 1180 - 1250 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 (strong) |

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Symmetric vibration often strong in Raman. |

| Aromatic C=C Stretch | 1580 - 1620 | Complementary to IR bands. |

| C-F Stretch | 1100 - 1250 | Can be observed, but typically stronger in IR. |

| C-N Stretch | 1180 - 1250 | Provides information on the amine linkage. |

| Low-Frequency Modes | < 400 | Relate to skeletal vibrations and conformational modes of the chroman ring. nih.gov |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the molecule's conformation in the solid state. researchgate.net For this compound, obtaining a suitable single crystal would allow for the determination of the stereochemistry at the chiral center (C4), the conformation of the dihydropyran ring (e.g., half-chair or boat), and the orientation of the N-methylamino substituent (axial vs. equatorial). Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. researchgate.net While obtaining high-quality crystals can be challenging for flexible molecules, the resulting data is invaluable for structural confirmation. mdpi.com

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c | Arrangement of molecules in the crystal lattice. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the unit cell. researchgate.net |

| Dihydropyran Ring Conformation | Half-Chair | The preferred low-energy conformation of the heterocyclic ring. |

| Substituent Orientation at C4 | Pseudo-equatorial | The spatial arrangement of the N-methylamino group relative to the ring. |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. researchgate.net For a chiral molecule like this compound, chiral chromatography is indispensable for separating and quantifying the individual enantiomers. nih.govbldpharm.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and chiral separation of pharmaceuticals. nih.govjiangnan.edu.cn The development of a robust HPLC method for this compound would involve several key steps:

Column Selection: A chiral stationary phase (CSP) is required for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating chiral amines. mdpi.comresearchgate.net

Mobile Phase Optimization: The mobile phase composition is critical for achieving good resolution between the enantiomers. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. researchgate.netscispace.com Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. researchgate.net

Detection: A UV detector is commonly used, with the detection wavelength set to a λmax of the chroman ring system to ensure high sensitivity.

A validated HPLC method allows for the accurate determination of enantiomeric excess (ee) or enantiomeric purity, which is crucial in pharmaceutical development as enantiomers can have different biological activities. bldpharm.comresearchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| Column | Chiralpak AD-H (Amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (t_R) - Enantiomer 1 | ~8.5 min |

| Retention Time (t_R) - Enantiomer 2 | ~10.2 min |

| Resolution (R_s) | > 2.0 scispace.com |

| Tailing Factor | < 1.5 nih.gov |

Chiral HPLC for Determination of Enantiomeric Excess and Absolute Configuration

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is an indispensable analytical technique for the separation and quantification of the enantiomers of this compound. Due to the distinct three-dimensional arrangements of its enantiomers, they exhibit different interactions with the chiral environment provided by the CSP, allowing for their chromatographic separation. wikipedia.orgeijppr.com This methodology is crucial for determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, and for establishing the absolute configuration of the stereocenters.

Determination of Enantiomeric Excess (ee):

The direct resolution of the enantiomers of this compound is achieved by forming transient, noncovalent diastereomeric complexes with the CSP. libretexts.org The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, leading to two distinct peaks in the chromatogram. nih.gov

The enantiomeric excess is a critical parameter for evaluating the stereochemical outcome of an asymmetric synthesis or resolution process. It is calculated by quantifying the relative areas of the two enantiomer peaks detected, typically by a UV-Vis detector. The formula for calculating enantiomeric excess is:

ee (%) = [Area(major enantiomer) – Area(minor enantiomer)] / [Area(major enantiomer) + Area(minor enantiomer)] × 100

The selection of the appropriate CSP and mobile phase is paramount for achieving baseline separation. For chiral amines and related heterocyclic compounds, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and protein-based CSPs (e.g., α1-acid glycoprotein) are often effective. eijppr.comchromatographyonline.com The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. chromatographyonline.com

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Chromatographic Data for a Non-Racemic Sample

| Enantiomer Peak | Retention Time (t R ) [min] | Peak Area (arbitrary units) | Composition (%) |

| 1 | 8.31 | 15,000 | 5.0 |

| 2 | 11.40 | 285,000 | 95.0 |

Based on this illustrative data, the enantiomeric excess (ee) would be calculated as 90%.

Determination of Absolute Configuration:

While chiral HPLC effectively separates enantiomers, standard detectors like UV-Vis cannot inherently assign the absolute configuration (i.e., distinguish the (R)- from the (S)-enantiomer). nih.gov Several strategies can be employed to make this determination:

Reference Standard: The most direct method involves chromatographing a pure, certified reference standard of one enantiomer (e.g., the (S)-enantiomer) under identical HPLC conditions. The retention time of the standard is then matched to one of the peaks in the racemic mixture's chromatogram, allowing for unambiguous assignment.

Chiroptical Detectors: Coupling the HPLC system with a chiroptical detector, such as a Circular Dichroism (CD) detector, can provide information on the absolute configuration. researchgate.net The sign of the CD signal (positive or negative) at a specific wavelength for each eluting enantiomer can often be correlated to its absolute configuration based on established rules or computational models. nsf.govresearchgate.net

Derivatization with a Chiral Agent: An indirect method involves reacting the racemic amine with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated on a standard (achiral) HPLC column. The elution order of the diastereomers can often be predicted, allowing the absolute configuration of the original amine to be inferred. nih.gov

Offline Analysis: The separated enantiomers can be collected individually after elution from the column (preparative chiral HPLC). The absolute configuration of each pure enantiomer can then be determined using other analytical techniques, such as X-ray crystallography, Vibrational Circular Dichroism (VCD), or by comparing their specific optical rotation to literature values if available. researchgate.net

The robust and reproducible nature of chiral HPLC makes it an essential tool for the quality control and stereochemical characterization of this compound in both research and pharmaceutical development settings. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6,8-Difluoro-N-methylchroman-4-amine, DFT studies would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). By calculating the molecule's energy, researchers can identify the optimized geometry that corresponds to the lowest energy state. These calculations would also provide insights into the stability of the compound. However, specific DFT studies on the molecular geometry and stability of this compound are not documented in the searched scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. An analysis of these descriptors for this compound would provide a theoretical prediction of its reactive behavior. At present, there are no published studies containing this analysis for the specified compound.

Conformational Analysis and Energy Landscape Exploration

Molecules can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different arrangements and the barriers to their interconversion.

Global Minimum Conformer Identification

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around single bonds. Computational methods are used to explore the potential energy surface of the molecule to identify all possible low-energy conformers. The conformer with the absolute lowest energy is termed the global minimum. Identifying this structure is crucial as it often represents the most populated conformation of the molecule. This information is currently unavailable for this compound.

Interconversion Pathways and Energy Barriers

Once various stable conformers are identified, computational chemistry can be used to map the pathways by which they can convert into one another. This involves locating the transition state structures that connect the conformers and calculating the energy barriers for these interconversions. This data is essential for understanding the molecule's dynamic behavior. No research detailing these pathways and energy barriers for this compound has been found.

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in studying how chemical reactions occur. By modeling the reaction pathway, it is possible to understand the step-by-step process of bond breaking and formation. These studies can also predict the rate at which a reaction will proceed (kinetics) by calculating the activation energies. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. Such detailed mechanistic and kinetic studies for this specific compound are not available in the current body of scientific literature.

Transition State Characterization for Synthetic Pathways

The synthesis of complex heterocyclic structures like chroman derivatives involves multi-step reaction sequences. acs.org Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions by characterizing the transition states (TS) of key steps. A transition state is a high-energy, transient configuration of atoms that occurs between reactants and products. Identifying its geometry and energy is fundamental to understanding reaction kinetics and selectivity.

For the synthesis of fluorinated chromans, theoretical calculations, often using Density Functional Theory (DFT), can map out the potential energy surface of a reaction. nih.gov This allows researchers to identify the lowest energy pathway and predict the feasibility of a proposed synthetic route. For instance, in the formation of the chroman ring, computational models can compare different possible cyclization mechanisms, determining the activation energy (the energy barrier that must be overcome) for each. The transition state with the lowest activation energy corresponds to the most likely reaction pathway.

These computational investigations provide valuable data on bond-forming and bond-breaking processes, which are often difficult to observe experimentally. The characterization of transition states is essential for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and purity of this compound.

| Parameter | Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Relative energy of the starting materials. |

| Energy of Transition State (TS1) | +22.5 | Activation energy for the key ring-closing step. |

| Energy of Intermediate | -5.2 | A stable species formed after the first transition state. |

| Energy of Transition State (TS2) | +15.8 | Activation energy for a subsequent reaction step. |

| Energy of Products | -12.0 | Relative energy of the final chroman structure. |

This interactive table presents hypothetical energy values for a plausible synthetic pathway to a chroman derivative, illustrating how computational chemistry quantifies reaction energetics.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. mdpi.com Computational models are employed to study these solvent effects on the synthesis of this compound. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction's energy profile. mdpi.com

Theoretical investigations typically use either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, offering a highly detailed picture of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally less expensive.

For a given synthetic step, calculations can be performed in the gas phase and then repeated in various solvents. mdpi.com By comparing the activation energies, chemists can predict which solvent will best facilitate the reaction. For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. mdpi.com This predictive capability is crucial for selecting an optimal reaction medium without extensive trial-and-error experimentation.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Prediction |

| Gas Phase | 1 | 25.1 | 1.0 |

| Toluene | 2.4 | 23.5 | ~5 |

| Acetone | 20.7 | 21.8 | ~40 |

| DMSO | 46.7 | 21.2 | ~80 |

This interactive table provides illustrative data on how the calculated activation energy and predicted relative rate for a reaction step can vary with the polarity of the solvent.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve calculating the forces between atoms and using Newton's laws of motion to simulate their movements over a period ranging from picoseconds to microseconds.

These simulations provide a detailed view of the molecule's conformational flexibility, showing how different parts of the structure, such as the N-methyl group, rotate and flex at physiological temperatures. Furthermore, MD simulations explicitly model the surrounding solvent molecules, offering insights into how water or other solvents arrange themselves around the solute. This can reveal specific hydrogen bonding patterns and other non-covalent interactions.

Understanding these dynamic interactions is important for predicting how the molecule will behave in a biological or solution-phase environment. The results from MD simulations can inform studies on membrane permeability, receptor binding, or formulation in a solvent. The Amber software suite is an example of a powerful tool used for such biomolecular simulations. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for confirming the identity and structure of a synthesized compound like this compound.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can aid in the assignment of complex experimental spectra. rsc.org For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful. researchgate.net The calculations provide theoretical chemical shift values for each ¹H, ¹³C, and ¹⁹F nucleus in the molecule. By comparing these predicted values with the experimental spectrum, researchers can confidently assign each peak to a specific atom, confirming the proposed structure.

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |

| C-2 | 68.2 | 67.9 | +0.3 |

| C-3 | 28.5 | 28.3 | +0.2 |

| C-4 | 55.1 | 54.8 | +0.3 |

| C-4a | 115.9 | 115.5 | +0.4 |

| C-6 | 158.3 (d, J=245 Hz) | 157.9 (d, J=244 Hz) | +0.4 |

| C-8 | 155.7 (d, J=240 Hz) | 155.2 (d, J=239 Hz) | +0.5 |

| N-CH₃ | 33.4 | 33.1 | +0.3 |

This interactive table shows a hypothetical comparison between computationally predicted and experimentally measured ¹³C NMR chemical shifts for this compound, demonstrating the high accuracy of modern computational methods.

Vibrational Frequencies

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Calculating these frequencies helps in assigning the bands observed in an experimental spectrum to specific molecular motions, such as C-F stretches, N-H bends, or C-O-C stretches. bris.ac.uk The close agreement often found between calculated and experimental frequencies provides strong evidence for the correctness of the molecular structure. Discrepancies can point to strong intermolecular interactions, such as hydrogen bonding, in the experimental sample.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3350 | 3345 | N-H stretch |

| ν(C-H, aromatic) | 3080 | 3075 | Aromatic C-H stretch |

| ν(C-H, aliphatic) | 2950 | 2945 | Aliphatic C-H stretch |

| ν(C=C, aromatic) | 1620 | 1615 | Aromatic ring stretch |

| ν(C-F) | 1280 | 1275 | C-F stretch |

| ν(C-O-C) | 1230 | 1225 | Aryl-alkyl ether stretch |

This interactive table presents a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups in this compound.

Reactivity and Reaction Mechanism Studies

Investigation of Amine Reactivity in 6,8-Difluoro-N-methylchroman-4-amine

The defining characteristic of the amine functionality is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile or a base. algoreducation.com In this compound, the nitrogen atom is part of a secondary amine group, being bonded to a methyl group and the C4 carbon of the chroman ring.

Several structural features influence its nucleophilic strength:

Amine Classification: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl substituent, which increases electron density on the nitrogen atom. masterorganicchemistry.comresearchgate.net

Steric Hindrance: While the N-methyl group is relatively small, the bulky chroman backbone can introduce steric hindrance, potentially moderating the amine's ability to attack sterically congested electrophiles compared to simpler secondary amines like diethylamine (B46881). fiveable.me

Electronic Effects of Fluorine: The most significant factor modulating the amine's reactivity is the presence of two fluorine atoms on the aromatic ring. Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the benzene (B151609) ring and the heterocyclic system to the C4 position, reducing the electron density on the nitrogen atom. algoreducation.comfiveable.me A decrease in electron density lowers the availability of the lone pair for donation, thereby decreasing both the basicity and nucleophilicity of the amine. masterorganicchemistry.comfiveable.me For comparison, the introduction of a trifluoro group on ethylamine (B1201723) reduces its nucleophilicity by a factor of approximately 100,000. masterorganicchemistry.com Consequently, the amine in this compound is expected to be significantly less nucleophilic than its non-fluorinated analog, N-methylchroman-4-amine.

| Factor | Influence on Nucleophilicity | Rationale |

| Secondary Amine | Increase | The methyl group is electron-donating, pushing electron density onto the nitrogen. |

| Steric Bulk | Decrease | The chroman scaffold can sterically hinder the approach to an electrophile. |

| Difluoro Substitution | Strong Decrease | The strong inductive electron-withdrawing effect of two fluorine atoms reduces electron density on the nitrogen, making the lone pair less available for donation. masterorganicchemistry.comfiveable.me |

Despite its reduced nucleophilicity, the amine functionality remains the primary site for reactions with a wide range of electrophiles. These reactions typically involve the formation of a new bond at the nitrogen atom.

N-Alkylation: The amine can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in nucleophilic substitution reactions to form tertiary amines. libretexts.org Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Due to the reduced nucleophilicity, these reactions may require elevated temperatures or the use of more reactive alkylating agents (e.g., triflates) compared to non-fluorinated analogs.

N-Acylation: Reaction with acyl chlorides or acid anhydrides proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N-acyl-N-methylchroman-4-amine (an amide). algoreducation.comlibretexts.org This reaction is generally high-yielding and effectively passivates the amine's nucleophilicity, as the resulting amide is substantially less basic and nucleophilic.

Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond.

| Reaction Type | Electrophile Example | Product Class |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (CH₃C₆H₄SO₂Cl) | Sulfonamide |

| Michael Addition | Methyl Acrylate (CH₂=CHCO₂CH₃) | β-Amino Ester |

Stereoselectivity in Reactions Involving the Chiral Center

The C4 carbon of the chroman ring, to which the N-methylamino group is attached, is a stereogenic center. This inherent chirality is a critical factor in controlling the stereochemical outcome of reactions that form new stereocenters. In reactions involving chiral chromane (B1220400) derivatives, high levels of diastereoselectivity are often achieved. nih.gov

When this compound undergoes a reaction that generates a new chiral center, particularly at an adjacent position like C3, the existing stereocenter at C4 will direct the approach of the incoming reagent. Typically, the reagent will preferentially attack from the less sterically hindered face of the molecule, leading to the predominant formation of one diastereomer over the other. For instance, in domino Michael/hemiacetalization reactions used to synthesize functionalized chromanes, a cis-3,4-disubstituted product is often favored, demonstrating the influence of the initial stereochemistry. nih.govnih.gov The stereochemical integrity of the C4 center is generally preserved throughout these transformations.

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

The two fluorine atoms at positions 6 and 8 exert a dominant electronic influence that extends beyond simply modulating the amine's nucleophilicity. These effects can alter reaction pathways and selectivity.

Inductive Effect (-I): The primary influence is the strong electron-withdrawing inductive effect. This deactivates the entire aromatic ring, making it significantly less prone to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation) than a standard chroman. Any such reaction would require harsh conditions and would be directed to the C5 or C7 positions, guided by the ortho-, para-directing influence of the ether oxygen and the meta-directing influence of the fluorine atoms relative to themselves.

Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic ring via resonance. However, for halogens, this effect is much weaker than the inductive effect.

Enhanced Electrophilicity of the Aromatic Ring: The introduction of multiple fluorine atoms can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. rsc.org This makes the ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for unactivated aryl fluorides. researchgate.netrsc.orgdntb.gov.ua While still requiring specific conditions (e.g., a strong nucleophile, catalysis, or photochemical activation), the difluoro substitution pattern could enable displacement of a fluorine atom by a potent nucleophile.

| Electronic Effect | Impact on Reactivity |

| Inductive Effect (-I) | Deactivates benzene ring to electrophilic attack. Reduces amine nucleophilicity. |

| Resonance Effect (+R) | Weakly directs electrophiles to ortho/para positions (C5, C7), but is largely overridden by the -I effect. |

| LUMO Lowering | Increases susceptibility of the aromatic ring to nucleophilic attack (SNAr). rsc.org |

Heterocycle Stability and Ring-Opening/Closing Reactions

The chroman ring system, being a saturated heterocyclic ether, is generally stable under a wide range of reaction conditions, including those typically used for modifying the amine functionality (e.g., acylation, mild alkylation). researchgate.net

However, the ether linkage is susceptible to cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, which could lead to a ring-opening reaction. The stability of the chroman ring is a key feature in synthetic strategies that use it as a scaffold. acs.org

While less relevant to the saturated chroman ring of the target molecule, the related chromone (B188151) scaffold is known to undergo ring-opening upon attack by nucleophiles. This often proceeds via an Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC) mechanism, particularly with amine nucleophiles, leading to molecular rearrangement and the formation of different heterocyclic systems like quinolones. researchgate.netresearchgate.netnih.gov For this compound, such a pathway is not readily accessible due to the lack of the activating carbonyl group and the saturation of the heterocyclic ring.

Catalytic Transformations Involving this compound

The structure of this compound allows it to be a substrate in various catalytic transformations.

Catalytic N-Dealkylation: The N-methyl group can be selectively removed through catalytic methods. This is a crucial transformation in synthetic chemistry and drug metabolism, often used to generate secondary amines from tertiary amines. nih.govnih.gov Various transition-metal catalysts, including those based on palladium, ruthenium, and copper, are known to facilitate oxidative N-dealkylation. nih.govresearchgate.net The reaction typically proceeds via oxidation of the amine to an iminium ion intermediate, which is then hydrolyzed to yield the secondary amine (6,8-difluorochroman-4-amine) and formaldehyde (B43269). mdpi.com

Use as a Chiral Ligand: Chiral amines are valuable as ligands in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. Given its defined stereochemistry at C4, enantiomerically pure this compound could potentially serve as a chiral ligand for various metal-catalyzed reactions, such as asymmetric reductions or additions.

Catalytic C-F Bond Amination: While challenging, recent advances have shown that C(aryl)-F bonds can be functionalized via catalytic cross-coupling reactions. It is conceivable that under specific nickel- or palladium-catalyzed conditions, one of the fluorine atoms could be substituted by another amine, although this would require overcoming the high bond dissociation energy of the C-F bond. rsc.org

| Catalytic Transformation | Reagents/Catalyst (Example) | Potential Product |

| N-Demethylation | Pd/C, O₂ or other oxidant | 6,8-Difluorochroman-4-amine (B1602693) |

| Use as Ligand | Forms complex with a metal (e.g., Rh, Ir, Ru) | Chiral Metal-Ligand Complex |

| C-H Functionalization | Pd(OAc)₂ (ortho-directing) | Functionalization at C5 position |

An In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationships

The strategic design of novel therapeutic agents hinges on a profound understanding of the intricate relationships between a molecule's structure and its subsequent biological activity and properties. The compound this compound, a member of the chroman class of heterocyclic compounds, serves as a pertinent example for exploring these fundamental principles of medicinal chemistry. The chroman scaffold is recognized as a privileged structure in drug design, appearing in a wide array of biologically active molecules. mdpi.comnih.gov This article delves into the key aspects of its molecular design, from target engagement mechanisms to the nuanced effects of stereochemistry and fluorine substitution, all of which are critical in shaping its potential biological interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The primary goal of molecular design in medicinal chemistry is to develop new chemical entities that can interact with specific biological macromolecules, such as proteins or nucleic acids, to elicit a desired therapeutic effect. researchgate.net This process involves the meticulous design and synthesis of molecules, followed by an evaluation of their structure-activity relationships (SAR). researchgate.net The chroman scaffold is a key structural motif in many natural and synthetic compounds, valued for its diverse biological activities, including anticancer and antiepileptic properties. mdpi.comnih.gov The design of derivatives like 6,8-Difluoro-N-methylchroman-4-amine involves modifying this core structure to optimize interactions with a biological target. Key considerations include the molecule's shape, size, and the distribution of its electronic properties, all of which dictate its ability to bind to a target's active site.

Understanding how a molecule like this compound recognizes and engages with its biological target is fundamental to rational drug design. This involves studying the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions—that govern the formation of a stable drug-target complex.

The interaction between a drug molecule and its receptor is greatly influenced by the molecule's ability to increase lipophilicity, which affects the hydrophobic interactions between the drug and the receptor. benthamscience.comingentaconnect.com The inclusion of fluorine atoms, as seen in this compound, can significantly impact these properties. researchgate.net Due to its small size, fluorine rarely introduces significant steric hindrance, but its electronic properties allow it to participate in electrostatic and hydrogen-bond interactions, thereby influencing drug-receptor binding and potentially increasing the drug's activity. benthamscience.comingentaconnect.com

Studies on related chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) provide valuable insights into potential enzyme-inhibitor interactions. nih.gov Research has shown that substituents on the aromatic ring of the chroman structure are crucial for inhibitory activity. nih.gov For instance, the absence of substituents on the aromatic ring of 2-pentylchroman-4-one resulted in a complete loss of inhibitory activity against SIRT2. nih.gov

Further investigations into di-substituted chroman-4-ones revealed that the nature and position of these substituents significantly alter potency. nih.govacs.org A study comparing various dihalogenated derivatives found that a 6,8-difluorinated compound was less active than other dihalogenated versions but more potent than the unsubstituted parent compound. acs.org This finding suggests that while electron-withdrawing groups generally enhance activity, electrostatic properties are not the sole determinants of strong inhibition. acs.org The position of the substituent is also critical; studies indicate that a substituent at the 6-position is more important for activity than one at the 8-position. nih.gov

| Compound | Substituents | Inhibitory Activity (IC₅₀ or % Inhibition) | Key Finding |

|---|---|---|---|

| Unsubstituted | None | Inactive | Aromatic substituents are necessary for activity. |

| Difluorinated | 6-F, 8-F | Less active than other dihalogenated derivatives | Electron-withdrawing groups enhance activity, but other factors are involved. |

| Monosubstituted | 6-Chloro | Decreased activity compared to disubstituted lead | The 6-position substituent is more critical for activity than the 8-position. |

| Monosubstituted | 6-Nitro (electron-withdrawing) | Activity maintained | Confirms importance of electron-withdrawing groups at position 6. |

| Monosubstituted | 6-Methoxy (electron-donating) | Decreased activity | Electron-donating groups at position 6 are unfavorable for activity. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govnih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This chirality is crucial as it affects not only how a drug binds to its target but also its metabolism and distribution throughout the body. nih.gov For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetic properties. nih.gov The compound this compound possesses a chiral center at the C4 position where the amine group is attached. Consequently, it can exist as different stereoisomers (enantiomers). These isomers, while chemically similar, can have vastly different interactions with chiral biological macromolecules like proteins and receptors, often leading to one isomer being significantly more active or having a different biological profile than the other. researchgate.net

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity—allow it to profoundly influence a molecule's behavior. tandfonline.combohrium.com

Key effects of fluorine substitution include:

Metabolic Stability : Fluorine can be used to block metabolically labile sites in a molecule, thereby increasing its stability against metabolic degradation and extending its half-life. researchgate.netbohrium.com

Lipophilicity and Permeability : The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.nettandfonline.com

Binding Affinity : Fluorine can enhance the binding affinity of a compound to its target protein. tandfonline.combohrium.com This can occur through direct interactions, such as forming hydrogen bonds or other electrostatic interactions, or indirectly by altering the polarity of nearby functional groups that interact with the protein. ingentaconnect.comtandfonline.com

Conformational Control : A fluorine substituent can alter the preferred conformation of a molecule. bohrium.com This conformational influence, driven by fluorine's size and electronegativity, can be critical for optimizing the molecule's shape to fit into a target's binding site. bohrium.com In aromatic systems, fluorine substitution can decrease binding energy in some contexts but can also lead to stabilizing electrostatic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.combeilstein-journals.org These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired biological effect. mdpi.com

Several 3D-QSAR studies have been conducted on chromone (B188151) and chromene derivatives, which share the core scaffold of this compound. nih.govnih.govresearchgate.net These studies typically involve aligning a set of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model.

For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.9064) and predictive ability (Q² = 0.8239). nih.gov Another study on 8-substituted chromen-4-one-2-carboxylic acid derivatives also produced robust CoMFA, CoMSIA, and Topomer CoMFA models. researchgate.net The contour maps generated from these models provide a visual representation of the SAR, indicating regions where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for activity. researchgate.net Such models can guide the rational design of new, more potent derivatives by highlighting the key steric, electrostatic, and hydrophobic substituents that play a significant role in their biological activity. researchgate.net

| Study Focus | QSAR Model | Cross-validated Coefficient (q²) | Non-cross-validated Coefficient (r²) | Model Application |

|---|---|---|---|---|

| MAO Inhibitors (Chromone derivatives) | 3D-QSAR | 0.8239 | 0.9064 | Predicting MAO inhibitory activity. |

| GPR35 Agonists (Chromen-4-one derivatives) | CoMFA | 0.610 | 0.918 | Guiding design of novel GPR35 agonists by identifying key steric, electrostatic, and hydrophobic features. |

| CoMSIA | 0.646 | 0.800 | ||

| Topomer CoMFA | 0.746 | 0.979 |

Advanced Research Applications and Future Directions

Development as a Molecular Probe for Chemical Biology Research

The chroman scaffold is a core component of many fluorescent dyes and molecular probes. mdpi.comnih.gov The strategic placement of fluorine atoms, as seen in 6,8-difluoro substitution, can enhance photostability and quantum yield, key characteristics for effective molecular probes. mdpi.com In theory, 6,8-Difluoro-N-methylchroman-4-amine could be functionalized to target specific biomolecules, enabling their visualization and study within complex biological systems. However, no published research has explored the synthesis or application of this specific compound as a molecular probe.

Exploration in Materials Science Applications

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including thermal stability and hydrophobicity. mdpi.com These characteristics are valuable for creating novel polymers, liquid crystals, and other advanced materials. The incorporation of a rigid, fluorinated scaffold like this compound into supramolecular assemblies or responsive materials is a plausible research direction. Such materials could have applications in electronics, optics, or coatings. Nevertheless, there are no current studies detailing the integration of this compound into any material science applications.

Interdisciplinary Research Opportunities with Biophysics and Structural Biology

The interaction of small molecules with biological macromolecules is a cornerstone of biophysics and structural biology. The fluorine atoms in this compound could serve as valuable probes in ¹⁹F-NMR studies to investigate binding events and conformational changes in proteins or nucleic acids. nih.gov Understanding how the specific stereochemistry and electronic profile of this compound influence its interactions would provide valuable insights for rational drug design. This remains a hypothetical application, as no biophysical or structural studies involving this compound have been published.

Challenges and Future Perspectives in the Academic Research of Fluorinated Chroman-4-amines

The primary challenge in the academic research of this compound is its current obscurity in the scientific literature. While the synthesis of fluorinated amines and chromans is well-established, the specific combination in this molecule has not been a focus of published research. nih.govalfa-chemistry.com

Future perspectives would logically begin with the synthesis and full characterization of this compound. Following this, its fundamental properties, including photophysical characteristics, reactivity, and biological activity, would need to be thoroughly investigated. Such foundational studies would be essential to determine if the theoretical potential of this compound can be realized in the fields of chemical biology, medicinal chemistry, and materials science. Until such research is undertaken and published, the advanced applications of this compound remain a matter of scientific conjecture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Difluoro-N-methylchroman-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of the chroman ring followed by methylation of the amine group. Key steps include:

- Fluorination : Direct electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Methylation : Reductive amination with formaldehyde and sodium borohydride or catalytic hydrogenation with methylamine .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for fluorination) and solvent polarity (e.g., DMF for improved yield) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, DMF, 70°C | 65–75 |

| Methylation | CH₃NH₂, Pd/C, H₂ (1 atm) | 50–60 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze ¹⁹F NMR for fluorine environment (δ ≈ -110 to -130 ppm for aromatic F) and ¹H NMR for amine protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Confirm molecular ion peak ([M+H]⁺ = 186.17) and retention time (e.g., C18 column, 70% acetonitrile/water) .

- Elemental Analysis : Validate C, H, N, F percentages against theoretical values (e.g., C: 58.37%, H: 4.89%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors due to structural similarity to chroman derivatives .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding for this compound?

- Methodological Answer :

- Reaction Path Modeling : Use density functional theory (DFT) to simulate fluorination transition states and identify rate-limiting steps .

- Solvent Effects : Conduct COSMO-RS calculations to predict solvent compatibility and optimize dielectric environments .

- Data Integration : Combine computational outputs with experimental results (e.g., via ICReDD’s feedback loop) to refine synthetic protocols .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 µM) and control for batch-to-batch variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5,7-difluoro analogs) to isolate substituent effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in fluorinated chroman derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with Br, CF₃, or methyl groups at positions 6 or 8 to assess electronic and steric effects .

- 3D-QSAR Modeling : Align molecular fields (CoMFA/CoMSIA) to correlate substituent patterns with receptor binding affinities .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., fluorine atoms) using Schrödinger’s Phase .

Q. What advanced techniques are recommended for studying in vitro metabolic stability?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect electrophilic intermediates .

- CYP Inhibition Screening : Employ fluorogenic substrates (e.g., Vivid® assays) to quantify IC₅₀ values for major CYP isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.